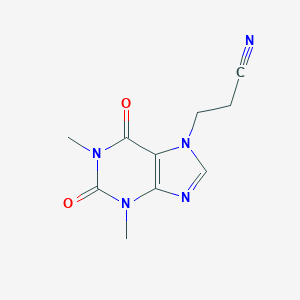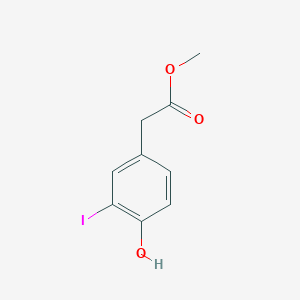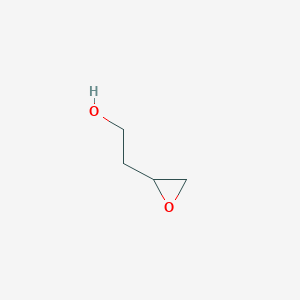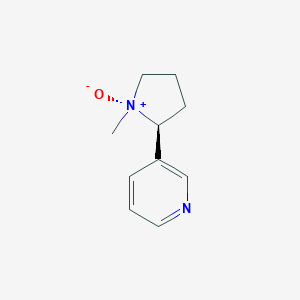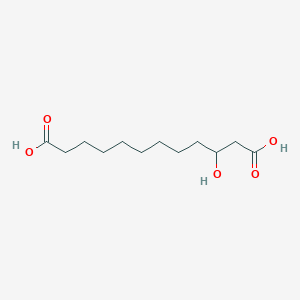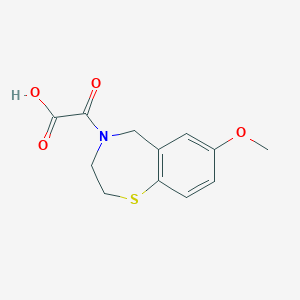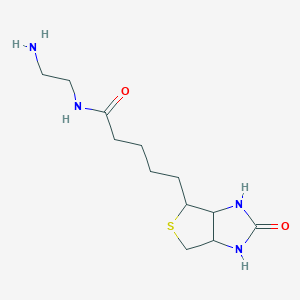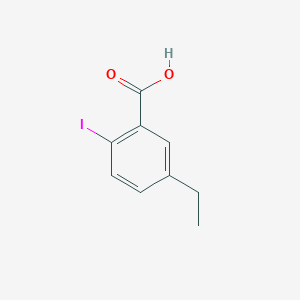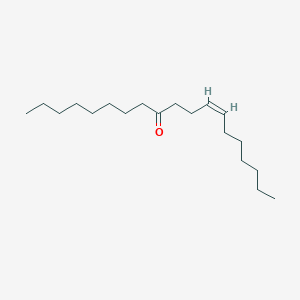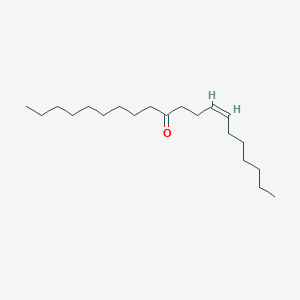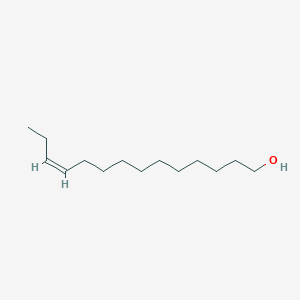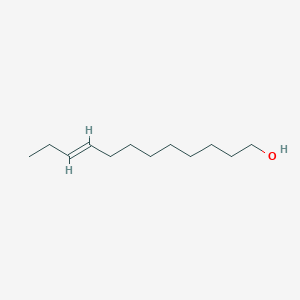![molecular formula C₁₈H₂₂N₆O₇S B110184 (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid CAS No. 73322-71-1](/img/structure/B110184.png)
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . The key elements of an amino acid are carbon ©, hydrogen (H), oxygen (O), and nitrogen (N), although other elements are found in the side chains of certain amino acids .
Synthesis Analysis
Amino acids can be synthesized in the laboratory using various methods. One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia . Another method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Molecular Structure Analysis
The molecular structure of an amino acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 34 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair . To classify amines, we look at the nitrogen atom of the amine and count the number of alkyl groups bonded to it .Physical And Chemical Properties Analysis
Amino acids are colorless, crystalline substances . They have high melting points (200-300°C) due to their ionic properties . The solubility of amino acids depends upon polarity, iso-electric point, and the nature of the solvent .Propriétés
Numéro CAS |
73322-71-1 |
|---|---|
Nom du produit |
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
Formule moléculaire |
C₁₈H₂₂N₆O₇S |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)24(7-16(27)28)17(29)13(20)8-32-9-14(25)10-1-3-11(4-2-10)22-23-21/h1-4,12-13H,5-9,19-20H2,(H,27,28)(H,30,31)/t12-,13-/m0/s1 |
Clé InChI |
JUILQQZYAXAGPV-STQMWFEESA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-] |
Synonymes |
N-[S-[2-(4-Azidophenyl)-2-oxoethyl]-N-L-γ-glutamyl-L-cysteinyl]-glycine; L-γ-Glutamyl-S-[2-(4-azidophenyl)-2-oxoethyl]-L-cysteinylglycine; S-(4-Azidophenacyl)-glutathione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B110103.png)
